molecular formula C11H13F3 B1651286 1-(2-Methylpropyl)-4-(trifluoromethyl)benzene CAS No. 125325-26-0

1-(2-Methylpropyl)-4-(trifluoromethyl)benzene

Cat. No.: B1651286
CAS No.: 125325-26-0
M. Wt: 202.22 g/mol
InChI Key: POVFWAQIEYIPBL-UHFFFAOYSA-N
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Description

1-(2-Methylpropyl)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a trifluoromethyl group and a 2-methylpropyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylpropyl)-4-(trifluoromethyl)benzene can be synthesized through various methods, including radical trifluoromethylationThe reaction typically requires specific catalysts and conditions to ensure the successful incorporation of the trifluoromethyl group .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical processes that optimize yield and purity. These methods may include continuous flow reactions and the use of advanced catalytic systems to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpropyl)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Methylpropyl)-4-(trifluoromethyl)benzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methylpropyl)-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

    1-(2-Methylpropyl)-4-methylbenzene: Lacks the trifluoromethyl group, resulting in different chemical properties.

    1-(2-Methylpropyl)-4-chlorobenzene: Contains a chlorine atom instead of a trifluoromethyl group, leading to variations in reactivity and applications.

Uniqueness: 1-(2-Methylpropyl)-4-(trifluoromethyl)benzene is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1-(2-methylpropyl)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3/c1-8(2)7-9-3-5-10(6-4-9)11(12,13)14/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVFWAQIEYIPBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00597167
Record name 1-(2-Methylpropyl)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125325-26-0
Record name 1-(2-Methylpropyl)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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